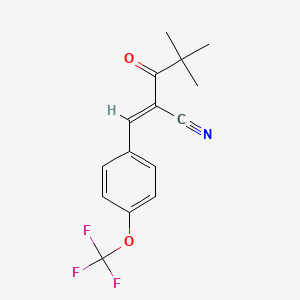

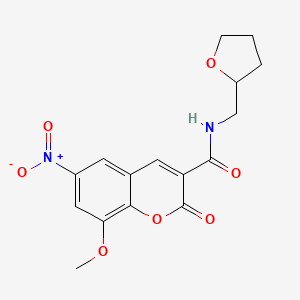

![molecular formula C10H8N4O3 B2603839 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone CAS No. 478041-21-3](/img/structure/B2603839.png)

1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. 1,2,3-Triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of interest for many researchers. Various synthetic routes have been used to synthesize 1,2,3-triazoles and their derivatives using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .

Molecular Structure Analysis

1,2,3-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B). One N atom is pyrrole kind, and the other two atoms are pyridine kind .

Chemical Reactions Analysis

1,2,3-Triazoles act as important pharmacophores by interacting with the biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity and solubility .

Physical And Chemical Properties Analysis

The IR absorption spectra of 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Aplicaciones Científicas De Investigación

Synthesis and Transformations

Research has demonstrated the synthesis and various transformations of 1,2,3-triazole derivatives, highlighting their potential in the production of novel compounds with significant applications. For instance, the synthesis of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones and their derivatives through cycloaddition and further reactions to produce quinolinecarboxylic acids and triazolothiadiazoles showcases their versatility in chemical synthesis (Pokhodylo et al., 2009).

Antimicrobial Applications

Novel 1,2,3-triazole derivatives have been synthesized and screened for antimicrobial activity, offering insights into the development of new antibacterial and antifungal agents. For example, certain derivatives have shown appreciable antibacterial and antifungal activity, suggesting their potential use in combating microbial infections (Kumar et al., 2017).

Corrosion Inhibition

The application of triazole derivatives as corrosion inhibitors for mild steel in corrosive environments has been investigated, revealing that compounds like 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone can significantly reduce corrosion, showcasing their potential in materials science and engineering (Jawad et al., 2020).

Chemical Characterization and Potential Applications

Further studies have provided detailed chemical characterization of new 1,2,3-triazole derivatives, indicating their potential in various fields such as antimicrobial agents and materials science. These studies include antimicrobial evaluations and structural analyses, offering a foundation for future research and application development (Li Bochao et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-(4-nitrotriazol-1-yl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3/c1-7(15)8-2-4-9(5-3-8)13-6-10(11-12-13)14(16)17/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJZZUVUMDOQRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C=C(N=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propyl}prop-2-enamide](/img/structure/B2603759.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide](/img/no-structure.png)

![3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2603763.png)

![1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2603769.png)

![ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperazine-1-carboxylate](/img/structure/B2603776.png)

![2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B2603778.png)

![Ethyl 2-[2-[2-(thiophene-2-carbonyl)-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2603779.png)